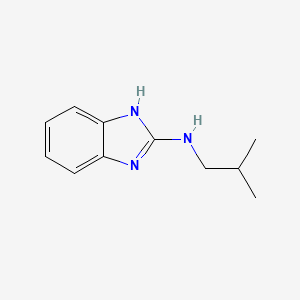

N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine

Description

N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine is a heterocyclic compound featuring a benzodiazole (benzimidazole) core substituted with a 2-methylpropylamine group. The benzodiazole moiety consists of a fused benzene ring and a five-membered diazole ring containing two nitrogen atoms at positions 1 and 2. The 2-methylpropyl (isobutyl) substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions .

For example, 1H-1,3-benzodiazol-2-amine is obtained through cyclization reactions involving o-phenylenediamine derivatives, yielding a white powder with a melting point of 180–182°C and characteristic IR/NMR signatures . The 2-methylpropyl group could be introduced via nucleophilic substitution or reductive amination of a pre-functionalized benzodiazole intermediate.

Properties

IUPAC Name |

N-(2-methylpropyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYLIPJTTZDUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent substitution reactions. One common method involves the reaction of o-phenylenediamine with isobutyraldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzodiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine. For instance, it has been evaluated against Mycobacterium tuberculosis (Mtb) using the microplate Alamar blue assay, where it demonstrated significant inhibitory effects comparable to standard drugs like isoniazid .

2. Antioxidant Properties

Compounds similar to this compound have shown promising antioxidant activities in vitro. These studies typically assess total antioxidant capacity, free radical scavenging ability, and metal chelating activity. Some derivatives outperform standard antioxidants in these assays.

3. Anticancer Potential

Benzimidazole derivatives, including this compound, have been investigated for their anticancer properties. Studies indicate that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells (HCT116). The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation .

Environmental Applications

1. Microbial Control

The compound has potential applications in environmental science, particularly in controlling microbial growth in water treatment processes. Similar compounds have been used effectively to inhibit sulfate-reducing bacteria during water flooding operations, thereby enhancing water quality and preventing biofouling.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that are characterized by techniques such as FTIR spectroscopy, NMR spectroscopy, and mass spectrometry. These methods confirm the successful formation of the compound and help elucidate its structural characteristics .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The benzodiazol-2-amine scaffold is versatile, with substituents significantly altering molecular properties. Below is a comparative analysis of key analogues:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., 2-fluorophenyl ) increase the electrophilicity of the benzodiazole ring, affecting binding to biological targets.

- Steric Effects : Bulky substituents (e.g., benzenesulfonyl ) may hinder interactions with planar biomolecular targets like DNA/RNA.

Biological Activity

N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-amino-1H-benzimidazole with appropriate alkylating agents. The structural characterization of the synthesized compound is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

2.1 Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzodiazoles, including derivatives like this compound. In particular, compounds with this structure have been evaluated for their effectiveness against various bacterial strains:

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 12.5 | |

| Benzothiazole derivatives | Antimicrobial | 8.0 | |

| Other benzodiazole derivatives | Antifungal | 15.0 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, comparable to other well-known antimicrobial agents.

2.2 Anticancer Properties

Research has also indicated that benzodiazole derivatives possess anticancer activity. For instance, molecular docking studies have shown that these compounds can interact with various cancer-related targets:

- Target Proteins : The interaction with proteins involved in cell proliferation and apoptosis has been noted.

- Mechanism : The proposed mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

3.1 Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various benzodiazole derivatives, this compound was found to be one of the most potent compounds against both Gram-positive and Gram-negative bacteria. The study utilized a microplate Alamar blue assay to determine MIC values and concluded that structural modifications could enhance activity further .

3.2 Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins associated with bacterial resistance mechanisms. The results suggested a strong binding affinity to bacterial DNA gyrase, which is crucial for DNA replication .

4. Conclusion

This compound shows promising biological activities, particularly in antimicrobial and anticancer domains. Its effectiveness as an antibacterial agent highlights its potential for further development into therapeutic applications. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms in greater depth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Compare oxidative cyclodesulfurization (e.g., I₂-mediated protocols) with palladium-catalyzed allylic substitution. Key parameters include catalyst choice (e.g., CuBr vs. Pd), solvent polarity, and reaction time. For example, I₂-mediated methods reduce toxicity and cost but may require longer reaction times (~48 hours) . Optimize yields by adjusting stoichiometric ratios of isothiocyanate derivatives and aminophenol handles .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm substituent positions (e.g., δ 8.87 ppm for pyridyl protons) and HRMS for molecular ion validation (e.g., [M+H] at m/z 215). IR spectroscopy (e.g., 3298 cm for N-H stretches) and melting point analysis (104–107°C) further verify purity .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal stress (40–60°C) and variable pH buffers. Monitor degradation via HPLC and compare with control samples. Stability under normal conditions is typical, but reactivity with strong oxidizers necessitates inert-atmosphere handling .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) or antifungal disk diffusion. For anticancer potential, employ MTT assays on cell lines (e.g., HeLa). Reference benzothiazole/benzoxazole analogs with known bioactivity as positive controls .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Use ICReDD’s reaction path search methods to optimize desulfurization energy barriers and simulate substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Employ Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, cell line specificity). Statistical tools like ANOVA identify confounding factors. Cross-validate using orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence) .

Q. What mechanistic insights explain the efficiency of cyclodesulfurization in synthesizing benzodiazol-2-amine derivatives?

- Methodological Answer : Probe the I₂-mediated mechanism via kinetic isotope effects (KIEs) and intermediate trapping (e.g., monothiourea isolation). Computational studies suggest iodine facilitates S–N bond cleavage, with rate-limiting steps dependent on electron-withdrawing substituents .

Q. How can structure-activity relationships (SAR) guide the development of analogs with enhanced potency?

- Methodological Answer : Synthesize derivatives with varied alkyl/aryl groups at the 2-methylpropyl position. Use QSAR models to correlate logP, polar surface area, and IC₅₀ values. For example, fluorophenyl substitutions (e.g., 2-fluorophenyl) improve membrane permeability in benzothiazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.